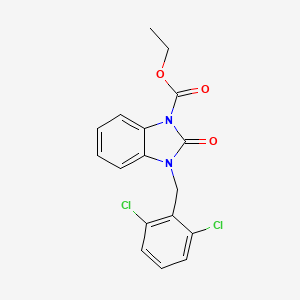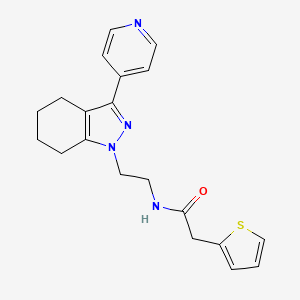![molecular formula C34H40N4O4 B2891527 3-[2-[4-(2-methylbutan-2-yl)phenoxy]heptanoylamino]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide CAS No. 69080-99-5](/img/structure/B2891527.png)
3-[2-[4-(2-methylbutan-2-yl)phenoxy]heptanoylamino]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[2-[4-(2-methylbutan-2-yl)phenoxy]heptanoylamino]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C34H40N4O4 and its molecular weight is 568.718. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Studies
Enaminones Synthesis : Research has detailed the synthesis of various enaminones, revealing insights into their chemical structures and properties through NMR spectroscopy and X-ray crystallography. These studies provide foundational knowledge for understanding the behavior and applications of complex chemical compounds, including benzamide derivatives (Brbot-Šaranović, Pavlović, & Cindrić, 2000).
Pyrazolo[1,5-a]-1,3,5-triazine Derivatives : The exploration of pyrazolo[1,5-a]-1,3,5-triazine as a bioisostere for adenine derivatives led to the discovery of potent inhibitors with applications in phosphodiesterase type 4 inhibition. This work underscores the potential of benzamide derivatives in developing selective inhibitors for therapeutic purposes (Raboisson et al., 2003).
Benzothiazole Derivatives as Antitumor Agents : The synthesis of benzothiazole derivatives based on a specific benzamide precursor has demonstrated selective cytotoxicity against tumorigenic cell lines. These findings highlight the application of such compounds in cancer research and potential treatment strategies (Yoshida et al., 2005).
Biological Evaluation and Potential Applications
Antiviral Activity : Benzamide-based derivatives have been synthesized and evaluated for their antiviral activity, particularly against avian influenza virus. This research indicates the potential of these compounds in addressing viral infections and contributing to antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial Agents : The synthesis of 2-phenylamino-thiazole derivatives and their evaluation as antimicrobial agents showcase the application of benzamide derivatives in combating microbial resistance. These compounds have shown significant inhibitory effects against various pathogenic strains, offering insights into their use as antimicrobial agents (Bikobo et al., 2017).
Herbicidal Activity : Novel pyrazolo[3,4-D]pyrimidin-4-one derivatives have been synthesized and tested for herbicidal activity against various plant species. This research highlights the potential use of benzamide derivatives in agricultural applications, offering new avenues for weed control (Luo et al., 2019).
Properties
IUPAC Name |
3-[2-[4-(2-methylbutan-2-yl)phenoxy]heptanoylamino]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O4/c1-5-7-9-17-29(42-28-20-18-25(19-21-28)34(3,4)6-2)33(41)35-26-14-12-13-24(22-26)32(40)36-30-23-31(39)38(37-30)27-15-10-8-11-16-27/h8,10-16,18-22,29H,5-7,9,17,23H2,1-4H3,(H,35,41)(H,36,37,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVGNZRSOCGWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3)OC4=CC=C(C=C4)C(C)(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2891444.png)

![Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)

![1-[(Oxan-4-yl)methoxy]isoquinoline](/img/structure/B2891455.png)


![N-(3-methylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2891459.png)

![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone](/img/structure/B2891462.png)
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2891464.png)


![2-[4-(3,6-Dichloropyridine-2-carbonyl)piperazin-1-yl]phenol](/img/structure/B2891467.png)
